REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([C:6](=[O:12])[CH:7]=[CH:8]N(C)C)=[CH:2]1.O1C[CH2:16][CH2:15][CH2:14]1.C([Li])(C)C>CCCCC>[CH3:14][CH:15]([CH2:8][CH2:7][C:6]([C:3]1[CH:4]=[CH:5][O:1][CH:2]=1)=[O:12])[CH3:16]
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C(C=CN(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for about one-half hour at -30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 1.65 g
|
Type
|
ADDITION
|
Details
|
there was added
|
Type
|
ADDITION
|
Details
|
by adding 5 ml
|
Type
|
CONCENTRATION
|
Details
|
of water and concentrating the resulting mixture in vacuo
|
Type
|
WASH
|
Details
|
the solution washed successively with water and saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The material which remained was chromatographed on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CCC(=O)C=1C=COC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |